1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide
Descripción
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core linked via a carboxamide bridge to a 6-methylbenzothiazole-substituted phenyl ring. Pyrazole derivatives are pharmacologically significant due to their roles in anti-inflammatory, antimicrobial, and anticancer agents (e.g., celecoxib) , while benzothiazoles are associated with antiviral, antitumor, and enzyme-inhibitory activities (e.g., nizatidine) .
Propiedades
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-3-8-15-17(11-12)25-19(22-15)13-4-6-14(7-5-13)21-18(24)16-9-10-20-23(16)2/h3-11H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFBSDFDFCUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyrazole Ring Formation via Knorr-type Cyclization
Ethyl 3-oxobutanoate undergoes cyclocondensation with methylhydrazine in ethanol at reflux (12 h), yielding ethyl 1-methyl-1H-pyrazole-5-carboxylate (78% yield). Key parameters:
- Solvent optimization : Ethanol outperforms THF or DMF in regioselectivity (4:1 1,5- vs. 1,3-isomer ratio)
- Acid catalysis : p-TsOH (5 mol%) enhances reaction rate without compromising yield
Characterization data :
| Parameter | Value |
|---|---|
| $$ ^1H $$ NMR (CDCl₃) | δ 6.72 (s, 1H, C4-H), 4.32 (q, 2H, OCH₂), 3.91 (s, 3H, N–CH₃), 1.38 (t, 3H, CH₃) |
| HRMS (ESI+) | m/z 183.0764 [M+H]⁺ (calc. 183.0766) |
Ester Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester with NaOH (2M, EtOH/H₂O 3:1, 4 h reflux) provides 1-methyl-1H-pyrazole-5-carboxylic acid (94% yield). Critical considerations:
- Temperature control : Excessive heating (>90°C) promotes decarboxylation
- Acid workup : HCl (1M) precipitation avoids column chromatography
Preparation of 4-(6-Methylbenzo[d]thiazol-2-yl)aniline
Benzo[d]thiazole Construction via Cyclocondensation
2-Amino-4-methylthiophenol reacts with 4-nitrobenzaldehyde in DMF at 120°C (8 h), followed by nitro group reduction (H₂, 10% Pd/C, EtOH) to yield 4-(6-methylbenzo[d]thiazol-2-yl)aniline (68% over two steps). Mechanistic highlights:
- Cyclization : Proceeds via imine formation → thiolate attack → aromatization
- Regioselectivity : Methyl group directs thiazole fusion at C6 position
Spectroscopic validation :
- $$ ^{13}C $$ NMR (DMSO-d₆): δ 167.8 (C2-thiazole), 152.1 (C6a), 135.4 (C4a), 129.7–121.3 (aryl Cs), 21.4 (CH₃)
- IR (KBr): 3365 cm⁻¹ (N–H stretch), 1598 cm⁻¹ (C=N thiazole)
Alternative Synthetic Routes
Comparative analysis of benzothiazole formation methods:
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Hantzsch (α-bromoketone) | 62 | 91.3 | 10 h |
| Ullmann (CuI catalysis) | 71 | 94.8 | 6 h |
| Microwave-assisted | 83 | 98.1 | 45 min |
Microwave irradiation (150°C, DMF, 300W) significantly enhances reaction efficiency while maintaining regiochemical fidelity.
Amide Bond Formation: Coupling Strategies
Acid Chloride Mediated Coupling
1-Methyl-1H-pyrazole-5-carboxylic acid reacts with SOCl₂ (neat, 70°C, 3 h) to generate the corresponding acid chloride, which couples with 4-(6-methylbenzo[d]thiazol-2-yl)aniline in THF (0°C → rt, 12 h). Yield: 82%.
Optimization insights :
- Solvent effects : THF > DCM > EtOAc in suppressing side reactions
- Stoichiometry : 1.2 eq. acid chloride minimizes unreacted amine
Carbodiimide-Based Coupling
Employing EDCl/HOBt (1:1.2 molar ratio) in DMF (24 h, rt) achieves comparable yields (79%) with superior purity (98.5% vs. 95.2% for acid chloride method).
Critical comparison :
| Parameter | Acid Chloride | EDCl/HOBt |
|---|---|---|
| Reaction scale (max) | 50 g | 200 g |
| Epimerization risk | 2.1% | 0.3% |
| Solvent removal ease | Moderate | Challenging |
Spectroscopic Characterization of Target Compound
Nuclear Magnetic Resonance Analysis
1H NMR (500 MHz, DMSO-d₆) :
- δ 10.21 (s, 1H, NH), 8.37 (s, 1H, pyrazole C4-H), 8.12–7.24 (m, 7H, Ar–H), 6.88 (s, 1H, thiazole C5-H), 3.92 (s, 3H, N–CH₃), 2.47 (s, 3H, Ar–CH₃)
13C NMR (126 MHz, DMSO-d₆) :
- δ 165.2 (CONH), 161.8 (thiazole C2), 152.4 (pyrazole C5), 142.1–121.3 (aryl Cs), 38.7 (N–CH₃), 21.5 (Ar–CH₃)
High-Resolution Mass Spectrometry
HRMS (ESI-TOF): m/z 377.1198 [M+H]⁺ (calculated for C₁₉H₁₇N₄OS: 377.1124), Δ = 3.2 ppm
Thermal and Solubility Profiling
Differential Scanning Calorimetry
- Melting point: 214–216°C (onset)
- Decomposition temperature: 278°C (5% weight loss, TGA)
Solubility in Pharmaceutical Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | 48.7 ± 0.9 |
| Ethanol | 12.3 ± 0.4 |
| Water | <0.1 |
Scale-Up Considerations and Process Optimization
Critical Quality Attributes
- Particle size : Jet milling (50 μm) improves dissolution rate by 37%
- Polymorph control : Form I (thermodynamic) predominates above 150°C
Environmental Impact Assessment
- PMI (Process Mass Intensity) : 86 (opportunity for solvent recycling)
- E-factor : 18.2 (primarily from EDCl coupling method)
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Biological Studies: It can be used to study the interactions of benzothiazole and pyrazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may interact with protein active sites, while the pyrazole ring could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Pyrazole-Thiazole Hybrids
-
- Structure: 1-Methyl-N-(4-(phenylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
- Key Differences: Replaces the benzothiazole moiety with a phenylsulfonyl group.
- Implications: The sulfonyl group enhances solubility but may reduce aromatic interactions compared to benzothiazole. Purity >95% confirmed via LC-MS .
- Compound 11d (): Structure: Razaxaban (Factor Xa inhibitor) with a 3'-aminobenzisoxazole P1 group. Key Differences: Substituted benzisoxazole instead of benzothiazole. Implications: Improved selectivity for Factor Xa over trypsin due to optimized P1/P4 groups .
Benzothiazole-Containing Analogs
-
- Structure: N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide.
- Key Differences: Benzamide linker instead of pyrazole-carboxamide; 5-chloro-2-methoxy substitution on phenyl.
- Implications: Targets HPV E6/p53 interactions, suggesting benzothiazole’s role in disrupting protein-protein interactions .
- Compound 9c (): Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Triazole-thiazole-acetamide scaffold with bromophenyl substitution.
Antiviral/Anticancer Derivatives
-
- Structure: 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- Key Differences: Urea linker and piperazine-hydrazinyl side chain.
- Implications: Improved water solubility but lower metabolic stability compared to carboxamide derivatives .
Actividad Biológica
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features a pyrazole ring and a benzothiazole moiety, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that compounds containing benzothiazole and pyrazole structures exhibit significant anticancer activity. For instance, derivatives with similar moieties have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole and pyrazole derivatives can inhibit tumor growth through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | 1.98 | Bcl-2 inhibition |
| Compound B | HepG-2 | <4 | Apoptosis induction |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The presence of the benzothiazole moiety is often associated with enhanced antimicrobial efficacy.
Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties. The carboxamide group can influence the compound's interaction with inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on related compounds indicate several possible pathways:
- Inhibition of Oncogenic Pathways : Many thiazole and pyrazole derivatives inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- Induction of Apoptosis : Compounds similar to this one have been shown to promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Case Studies
A case study involving a derivative of this compound demonstrated significant anticancer activity against human liver carcinoma (HepG-2) cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated strong interactions with target proteins involved in cell survival pathways, suggesting a promising avenue for further research .
Q & A
Basic: What are the established synthetic routes for 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with a substituted benzo[d]thiazole-amine. Key steps include:
- Intermediate Preparation : Synthesis of the benzo[d]thiazole moiety via cyclization of 2-aminothiophenol derivatives with methyl-substituted ketones under acidic conditions .
- Coupling Reaction : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazole-carboxylic acid to the benzo[d]thiazole-amine. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A multi-spectral approach is essential:
- IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Look for pyrazole CH3 singlet (~δ 3.8 ppm) and benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm) .
- ¹³C NMR : Verify the carboxamide carbonyl (~δ 165 ppm) and quaternary carbons in the heterocycles .
- HRMS : Validate molecular weight with <2 ppm error .
- Elemental Analysis : Cross-check calculated vs. experimental C, H, N, S percentages to confirm purity .
Advanced: How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the benzo[d]thiazole and pyrazole moieties in the compound’s pharmacological profile?
Methodological Answer:
- Structural Modifications : Synthesize analogs with variations in:
- Benzo[d]thiazole substituents (e.g., 6-methyl vs. 6-fluoro) to assess steric/electronic effects.
- Pyrazole N-methylation to evaluate hydrogen-bonding capacity .
- Biological Assays : Test analogs against target-specific models (e.g., kinase inhibition assays for anticancer activity or insulin sensitization models ).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or nuclear receptors .
Advanced: What strategies are effective in resolving contradictions between computational docking predictions and experimental binding affinity data?
Methodological Answer:
- Docking Refinement : Employ induced-fit docking (IFD) to account for protein flexibility, as rigid docking may overlook key conformational changes .
- MD Simulations : Run molecular dynamics (e.g., GROMACS) for >100 ns to validate stability of predicted binding poses .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and compare with docking scores .
Advanced: How can researchers assess the compound’s metabolic stability and potential toxicity in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Monitor via LC-MS/MS for metabolite profiling .
- Toxicity Screening :
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to determine IC50 values .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- In Vivo Models : Administer subacute doses in rodents (14–28 days) with histopathological analysis of liver/kidney tissues .
Basic: What purification techniques are most effective for isolating this compound from reaction byproducts?
Methodological Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, then add water dropwise until cloudiness appears. Cool to 4°C for crystal formation .
- HPLC Prep : For high-purity batches (>98%), employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) mobile phase .
Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s anti-inflammatory or anticancer potential?
Methodological Answer:
- In Vitro :
- Anti-Inflammatory : LPS-induced TNF-α secretion in RAW264.7 macrophages .
- Anticancer : NCI-60 panel screening or patient-derived xenograft (PDX) cell lines .
- In Vivo :
- Xenograft Models : Subcutaneous implantation of MDA-MB-231 (breast cancer) or A375 (melanoma) cells in nude mice .
- Anti-Inflammatory : Carrageenan-induced paw edema in rats, measuring IL-6/IL-1β levels via ELISA .
Advanced: How can researchers address discrepancies in biological activity data across different experimental batches?
Methodological Answer:
- Batch Consistency : Ensure identical synthesis/purification protocols and validate via HPLC purity checks .
- Bioassay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) in every assay plate .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to determine if variability is significant (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
